Ethyl Pyridazine-4-carboxylate

Overview

Description

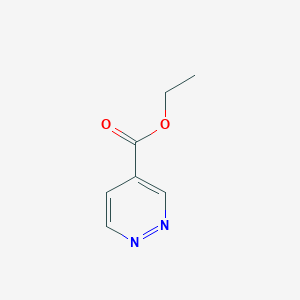

Ethyl pyridazine-4-carboxylate is a chemical compound that serves as a versatile intermediate in the synthesis of various heterocyclic compounds. It is characterized by the presence of a pyridazine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms opposite each other, and an ester group at the 4-position.

Synthesis Analysis

The synthesis of ethyl pyridazine-4-carboxylate derivatives can be achieved through various methods. One approach involves the rearrangement of ethyl 2-(4,5-dihydrofuran-3-yl)-2-oxoacetate to obtain ethyl 3-formyl-4,5-dihydrofuran-2-carboxylate, which is then applied to synthesize a series of pyridazine derivatives . Another method includes the cyclocondensation reaction of ethyl 4-methoxy-2-oxoalk[cycloalk]-3-enoates with 2,4-dichlorophenyl hydrazine hydrochloride under ultrasound irradiation, yielding ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates with high regioselectivity .

Molecular Structure Analysis

The molecular structure of ethyl pyridazine-4-carboxylate derivatives can be elucidated using various spectroscopic techniques. For instance, the structure of ethyl 1H-pyrazole-3-carboxylates was supported by crystallographic data . Similarly, the molecular structure and spectral analyses of other derivatives, such as ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, have been characterized by FT-IR, NMR, UV-Vis, and mass spectrometry .

Chemical Reactions Analysis

Ethyl pyridazine-4-carboxylate derivatives undergo various chemical reactions to form different heterocyclic compounds. For example, ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates can be converted into multiple pyridine derivatives upon treatment with different nucleophilic reagents . Radical ethoxycarbonylation has been applied to synthesize pyridazine carboxylic acid esters, demonstrating the reactivity of pyridazines towards ethoxycarbonyl radicals .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl pyridazine-4-carboxylate derivatives can be analyzed through computational methods and experimental techniques. Vibrational spectral analysis using FT-IR spectroscopy, along with potential energy distribution (PED), has been carried out for molecules like ethyl 4-(1-(2-(hydrazinecarbonothioyl)hydrazono)ethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate. Theoretical calculations using ab initio RHF and DFT methods have provided insights into structural, thermodynamic properties, electronic transitions, and chemical reactivity . Additionally, the crystal structure analysis of certain derivatives has revealed the presence of intramolecular and intermolecular hydrogen bonding, which influences the compound's stability and reactivity .

Scientific Research Applications

Medicinal Chemistry

- Application Summary : Ethyl Pyridazine-4-carboxylate is used in the synthesis of novel pyrimidothienopyridazine derivatives . These derivatives have been found to possess antimicrobial activity .

- Methods of Application : The target compounds bearing the sulfonamide group were synthesized through a versatile method . The structures of the newly synthesized compounds were elucidated on the basis of elemental analysis and various spectroscopic methods .

- Results or Outcomes : The results showed that derivatives 11a have promising inhibitory activity against Gram-positive bacteria, and derivatives 11b and 11e have also potent inhibition against fungi . Rest of the compounds showed moderate to low activity against the examined micro-organisms .

Anticholinestrase Inhibitors

- Application Summary : Ethyl Pyridazine-4-carboxylate is used in the synthesis of different 4 and 5 substituted 6-aryl-3-benzyl-piperdinyl ethylaminopyridazines . These compounds have been tested for acetyl cholinesterase inhibitor activity .

- Methods of Application : The synthesis involves the reaction of Ethyl Pyridazine-4-carboxylate with other compounds to form the desired derivatives .

- Results or Outcomes : Among all these compounds, 3-[2-(l-benzylpiperidine-4-yl)ethylamino]-5-methyl-6-phenyl pyridazine (I) showed 100 times more selectively for inhibition towards human acetyl cholinesterase than the reference drug Tacrine .

Synthesis of Tetrahydropyrimidine Derivatives

- Application Summary : Ethyl Pyridazine-4-carboxylate is used in the synthesis of ethyl 4-(4-substituted phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate .

- Methods of Application : The synthesis involves the reaction of substituted aldehyde, ethyl acetoacetate, and urea in ethanol with concentrated hydrochloric acid .

- Results or Outcomes : The reaction results in the formation of the desired tetrahydropyrimidine derivatives .

Synthesis of Pyrimidothienopyridazine Derivatives

- Application Summary : Ethyl Pyridazine-4-carboxylate is used in the synthesis of novel pyrimidothienopyridazine derivatives . These derivatives have been found to possess antimicrobial activity .

- Methods of Application : The target compounds bearing the sulfonamide group were synthesized through a versatile method . The structures of the newly synthesized compounds were elucidated on the basis of elemental analysis and various spectroscopic methods .

- Results or Outcomes : The results showed that derivatives 11a have promising inhibitory activity against Gram-positive bacteria, and derivatives 11b and 11e have also potent inhibition against fungi . Rest of the compounds showed moderate to low activity against the examined micro-organisms .

Synthesis of Highly Functionalized Compounds

- Application Summary : Pyridazine and pyridazinone are heterocycles that contain two adjacent nitrogen atoms and shown wide range of pharmacological activities such as antimicrobial, antidepressant anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant and various other anticipated biological activities .

- Methods of Application : Various pyridazine based scaffolds have been utilized in medicinal chemistry against a range of biological targets and physiological effects .

- Results or Outcomes : Pyridazinone is the derivative of pyridazine which belong to an important group of heterocyclic compounds containing nitrogen atoms at 1 and 2 positions in a six membered ring and oxygen atom at 3 position of the ring .

Synthesis of Tetrahydropyrimidine Derivatives

- Application Summary : Ethyl Pyridazine-4-carboxylate is used in the synthesis of ethyl 4-(4-substituted phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate .

- Methods of Application : The synthesis involves the reaction of substituted aldehyde, ethyl acetoacetate, and urea in ethanol with concentrated hydrochloric acid .

- Results or Outcomes : The reaction results in the formation of the desired tetrahydropyrimidine derivatives .

properties

IUPAC Name |

ethyl pyridazine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-2-11-7(10)6-3-4-8-9-5-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVBGGKYTKXFLOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20445954 | |

| Record name | Ethyl Pyridazine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20445954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl Pyridazine-4-carboxylate | |

CAS RN |

39123-39-2 | |

| Record name | Ethyl Pyridazine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20445954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)methanamine](/img/structure/B1337386.png)